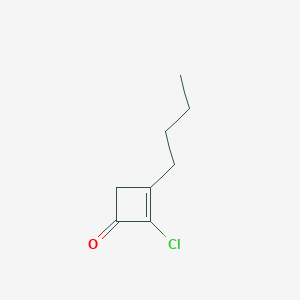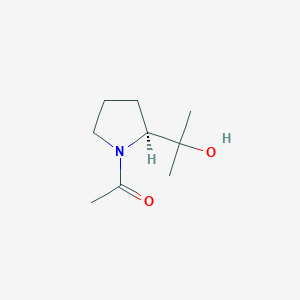
3-Butyl-2-chlorocyclobut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-2-chlorocyclobut-2-en-1-one is a chemical compound that belongs to the class of cyclobutene ketones. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-Butyl-2-chlorocyclobut-2-en-1-one is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also work by inhibiting the activity of enzymes that are involved in the inflammatory process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Butyl-2-chlorocyclobut-2-en-1-one have been extensively studied. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have anti-cancer properties and may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Butyl-2-chlorocyclobut-2-en-1-one in lab experiments include its unique properties and potential applications. However, there are also limitations to its use. It is a highly reactive compound and may be difficult to handle. It may also be toxic and require special handling procedures.
Direcciones Futuras
There are many future directions for the use of 3-Butyl-2-chlorocyclobut-2-en-1-one in scientific research. It may be used in the development of new anti-inflammatory drugs and cancer treatments. It may also be studied for its potential use in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, new synthesis methods may be developed to improve the yield and purity of the compound.
Conclusion:
In conclusion, 3-Butyl-2-chlorocyclobut-2-en-1-one is a unique and valuable compound in scientific research. Its potential applications in the development of new drugs and treatments make it an important area of study. As research continues, new applications and synthesis methods may be discovered, further expanding its potential uses.
Métodos De Síntesis
The synthesis of 3-Butyl-2-chlorocyclobut-2-en-1-one involves the reaction of 3-Butylcyclobutene-1,2-dione with thionyl chloride. The reaction takes place under reflux conditions and yields 3-Butyl-2-chlorocyclobut-2-en-1-one as a yellow liquid.
Aplicaciones Científicas De Investigación
3-Butyl-2-chlorocyclobut-2-en-1-one has been extensively used in scientific research for its potential applications. It has been shown to have anti-inflammatory properties and has been used in the development of new anti-inflammatory drugs. It has also been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
Número CAS |
112381-37-0 |
|---|---|
Nombre del producto |
3-Butyl-2-chlorocyclobut-2-en-1-one |
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
3-butyl-2-chlorocyclobut-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c1-2-3-4-6-5-7(10)8(6)9/h2-5H2,1H3 |
Clave InChI |
DOAMFMHAHPYKEZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=O)C1)Cl |
SMILES canónico |
CCCCC1=C(C(=O)C1)Cl |
Sinónimos |
2-Cyclobuten-1-one, 3-butyl-2-chloro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)

![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)
![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)





![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)